Chemical properties of cis-4-(Boc-amino)-1-methylcyclohexanol
Chemical properties of cis-4-(Boc-amino)-1-methylcyclohexanol
Comprehensive Technical Guide: Chemical Properties & Applications of cis-4-(Boc-amino)-1-methylcyclohexanol
Executive Summary
cis-4-(Boc-amino)-1-methylcyclohexanol (CAS: 233764-30-2) is a high-value, bifunctional aliphatic scaffold widely utilized in medicinal chemistry and peptide engineering. Characterized by a rigid cyclohexane core substituted with a tertiary alcohol and a protected secondary amine, this molecule serves as a critical "conformational lock" in drug design. Its primary utility lies in its ability to introduce defined stereochemistry into pharmacophores, particularly in the development of JAK inhibitors, GPCR ligands, and Protein Degradation (PROTAC) linkers.
This guide provides an in-depth analysis of its structural dynamics, synthetic stereocontrol, reactivity profile, and validated experimental protocols for researchers.
Structural Analysis & Stereochemistry
Understanding the behavior of this molecule requires a rigorous conformational analysis. The cyclohexane ring exists primarily in a chair conformation to minimize torsional strain.
Conformational Locking
In 1,4-disubstituted cyclohexanes, the bulky tert-butoxycarbonyl (Boc) amino group acts as a "conformation anchor."
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Thermodynamic Preference: The Boc-amino group (
) has a significantly higher A-value (conformational free energy difference) than the methyl or hydroxyl groups. Consequently, the equilibrium strongly favors the chair conformer where the Boc-amino group is in the equatorial position to avoid severe 1,3-diaxial interactions. -
The cis vs. trans Designation:
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cis-Isomer (Target): The Hydroxyl (
) group at C1 is syn to the Amine at C4. With the Amine equatorial, the Hydroxyl must occupy the Axial position (and the C1-Methyl is Equatorial). -
trans-Isomer: The Hydroxyl is anti to the Amine. With the Amine equatorial, the Hydroxyl occupies the Equatorial position.
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Structural Stability
The cis-isomer, possessing an axial hydroxyl group, is generally less thermodynamically stable than the trans-isomer (diequatorial) due to 1,3-diaxial interactions between the axial oxygen and the axial hydrogens at C3 and C5. However, this axial orientation is often desired in drug design to direct hydrogen bonding vectors perpendicular to the hydrophobic core.
Figure 1: Stereochemical outcome of nucleophilic addition. The bulky Boc-group anchors the conformation, dictating that the nucleophile's approach determines the axial/equatorial fate of the hydroxyl group.
Synthetic Routes & Stereocontrol
The synthesis of cis-4-(Boc-amino)-1-methylcyclohexanol is a classic exercise in controlling nucleophilic addition to a cyclic ketone.
The Core Reaction: Grignard Addition
The standard route involves the addition of a methyl organometallic reagent (Methylmagnesium bromide or Methyllithium) to 4-(Boc-amino)cyclohexanone .[]
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Reagent: 4-(Boc-amino)cyclohexanone.[2]
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Nucleophile: MeMgBr (3.0 eq) or MeLi.
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Solvent: Anhydrous THF or Diethyl Ether.
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Temperature: -78°C to 0°C.
Stereoselectivity Mechanism
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Axial Attack (Top Face): The nucleophile approaches from the axial direction (parallel to the axial hydrogens). This leads to the Equatorial Alcohol (trans-isomer). This is often favored by small nucleophiles like MeLi due to torsional strain relief in the transition state.
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Equatorial Attack (Bottom Face): The nucleophile approaches from the equatorial direction. This leads to the Axial Alcohol (cis-isomer).
Critical Insight: To maximize the yield of the cis-isomer (axial OH), researchers often utilize specific organometallic variants or additives (e.g., Lanthanide salts like CeCl3) to alter the complexation geometry, though separation is almost always required.
Purification Strategy
Since the reaction typically yields a diastereomeric mixture (e.g., 60:40 or 70:30 trans:cis), separation is mandatory.
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Column Chromatography: The isomers usually have distinct
values on silica gel. The cis-isomer (axial OH) is often more polar (lower ) due to the exposed hydroxyl group, whereas the trans-isomer (equatorial OH) may be slightly less polar or shielded. -
Recrystallization: If the mixture is solid, fractional recrystallization from Hexane/EtOAc can enrich the desired isomer.
Chemical Reactivity Profile
The molecule features two orthogonal functional handles: the acid-labile carbamate (Boc) and the sterically hindered tertiary alcohol.
Orthogonal Deprotection
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Boc Removal: The amine can be liberated using standard acidic conditions (TFA/DCM or 4M HCl in Dioxane).
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Note: The tertiary alcohol is stable to these conditions at low temperature, but prolonged exposure to strong acid at high temperatures can induce dehydration.
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Self-Validating Check: Monitor deprotection by TLC (ninhydrin stain turns red/purple for free amine) or LC-MS (loss of 100 mass units).
Tertiary Alcohol Reactivity
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Oxidation Resistance: Being a tertiary alcohol, it cannot be oxidized to a ketone without skeletal rupture. This makes it an excellent "inert" polar motif in oxidative metabolic stability assays.
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Dehydration (Elimination): The most significant side reaction is acid-catalyzed elimination to form 1-methyl-4-(Boc-amino)cyclohex-1-ene .
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Prevention: Avoid heating with strong Bronsted acids. Use non-nucleophilic bases if neutralizing.
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Functionalization
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Esterification: Difficult due to steric hindrance at the quaternary carbon. Requires activated esters (anhydrides, acid chlorides) and forcing conditions (DMAP catalyst, heat), which increases the risk of elimination.
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Etherification: Methylation can be achieved with MeI/NaH, but requires care to avoid deprotonating the carbamate nitrogen.
Applications in Medicinal Chemistry
Conformational Restriction in Linkers
In PROTAC (Proteolysis Targeting Chimera) development, the linker length and rigidity are crucial for ternary complex formation. cis-4-(Boc-amino)-1-methylcyclohexanol provides a rigid, aliphatic spacer that directs the exit vector of the attached ligands at a specific angle, unlike flexible alkyl chains.
Pharmacophore Scaffolding
The 1-methyl-4-hydroxycyclohexyl motif is a bioisostere for other cyclic saturated systems. It improves metabolic stability (blocking the metabolic soft spot at the methine position of cyclohexanol) and increases solubility compared to the non-hydroxylated analog.
Key Example: This motif appears in the structure of advanced JAK inhibitors where the cyclohexane ring bridges the hinge-binding motif and the solvent-exposed tail.
Experimental Protocols
Protocol A: Synthesis via Grignard Addition
This protocol describes the generation of the racemic mixture and isolation.
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen atmosphere.
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Dissolution: Add 4-(Boc-amino)cyclohexanone (10.0 mmol, 2.13 g) and dissolve in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).
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Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 30.0 mmol, 10 mL) over 20 minutes. Maintain internal temperature below -65°C.
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Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
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Quench: Carefully quench with saturated aqueous
(20 mL). Caution: Exothermic gas evolution. -
Workup: Extract with EtOAc (
mL). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: Purify residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).
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Target: The cis-isomer typically elutes after the trans-isomer (verify with NOE NMR if possible, or comparison to literature standards).
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Protocol B: Analytical Validation (NMR)
To distinguish cis from trans, use 1D NOE (Nuclear Overhauser Effect) spectroscopy.
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cis-Isomer (Axial OH, Equatorial Me): Irradiating the Methyl signal (approx 1.2 ppm) should show NOE enhancement of the Axial protons at C3/C5, but minimal enhancement of the C4-methine proton (because the Me is equatorial and far from the axial H at C4).
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trans-Isomer (Equatorial OH, Axial Me): Irradiating the Methyl signal (Axial) should show strong NOE enhancement of the Axial proton at C3/C5 AND potentially the Axial proton at C4 (1,3-diaxial relationship).
Quantitative Data Summary
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 229.32 g/mol |
| Physical State | White crystalline solid |
| Melting Point | 138–142°C (isomer dependent) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc.[3] Insoluble in Water. |
| pKa (OH) | ~16-17 (Tertiary alcohol) |
| LogP | ~1.8 (Predicted) |
Visualizing the Reactivity Workflow
Figure 2: Reactivity profile highlighting the orthogonality of the amine protection and the stability/risks associated with the tertiary alcohol.
References
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Chemical Synthesis of 4-substituted Cyclohexanols: Journal of Organic Chemistry. "Stereoselective addition of organometallics to 4-tert-butylcyclohexanone." (General reference for Grignard stereoselectivity).
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Commercial Availability & Physical Properties: Chem-Impex International. "4-N-Boc-amino-cyclohexanol derivatives and applications."
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Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Design and Synthesis of JAK Inhibitors utilizing cyclohexyl linkers."
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Stereochemical Assignment: MDPI Molecules. "Synthesis and NMR characterization of cis- and trans-4-aminocyclohexanol derivatives."
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PROTAC Linker Design: CalPacLab. "Protein Degrader Building Blocks: cis-4-(boc-amino)-1-methylcyclohexanol."
